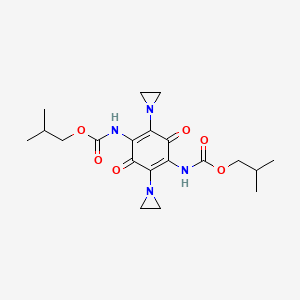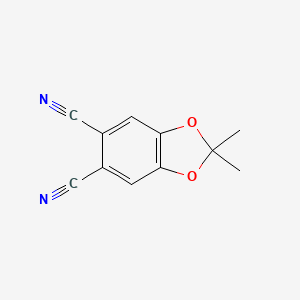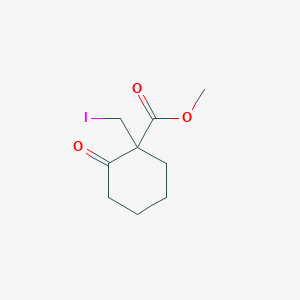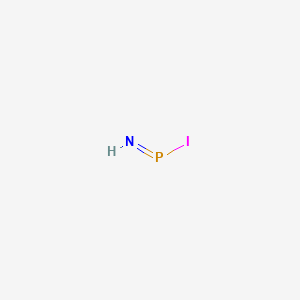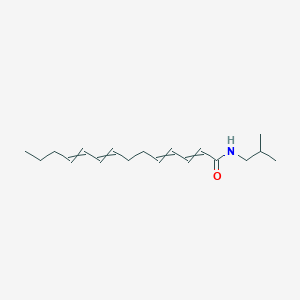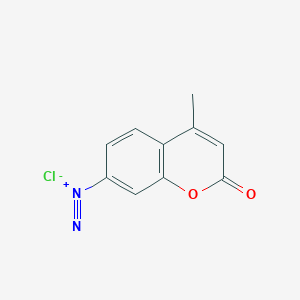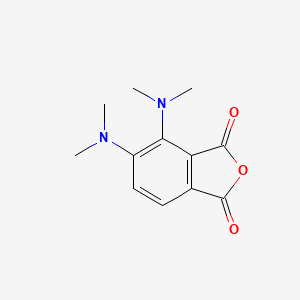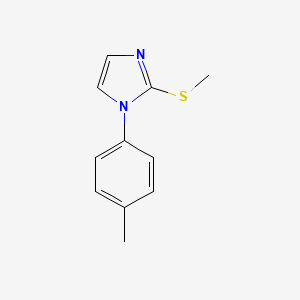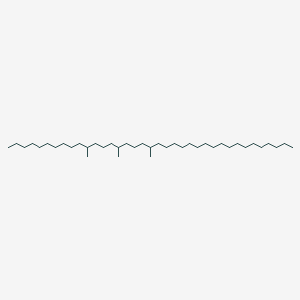
5-Hex-5-enyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hex-5-enyl-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring fused with a hexenyl group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The molecular formula of this compound is C12H14O2, and it is often utilized in the synthesis of more complex molecules due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hex-5-enyl-1,3-benzodioxole typically involves the condensation of catechol with hexenyl halides in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the hexenyl halide acts as the alkylating agent. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and efficiency. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-Hex-5-enyl-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-Hex-5-enyl-1,3-benzodioxole has numerous applications in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hex-5-enyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the electron-rich dioxole ring, which facilitates various chemical reactions. The presence of the hexenyl group enhances its ability to undergo substitution and addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar dioxole ring structure but lacking the hexenyl group.
5-Ethenyl-1,3-benzodioxole: Similar to 5-Hex-5-enyl-1,3-benzodioxole but with an ethenyl group instead of a hexenyl group.
Uniqueness
This compound is unique due to the presence of the hexenyl group, which imparts distinct reactivity and stability compared to its simpler counterparts. This makes it particularly useful in the synthesis of more complex molecules and in applications requiring specific chemical properties.
Propiedades
Número CAS |
117845-20-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-hex-5-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h2,7-9H,1,3-6,10H2 |
Clave InChI |
GMDGOLVLYUACSD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



